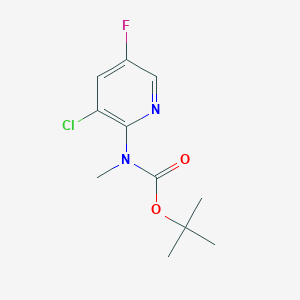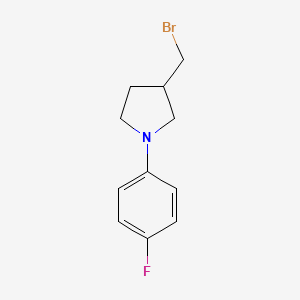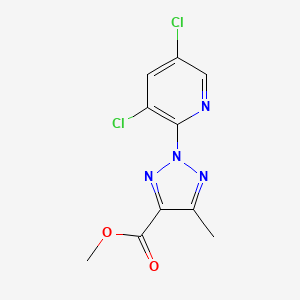
2-(Dimethylamino)-5-(2-methoxyethyl)pyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-5-(2-methoxyethyl)pyrimidin-4-ol is a chemical compound with a molecular formula of C9H15N3O2. This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidines are essential components in various biological processes and are found in nucleic acids like DNA and RNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-5-(2-methoxyethyl)pyrimidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-(2-methoxyethyl)pyrimidine and dimethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent like ethanol or methanol, under reflux conditions. The temperature is maintained at around 80-100°C.
Catalysts: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: These systems allow for continuous production, improving efficiency and yield.
Automated Purification: Advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)-5-(2-methoxyethyl)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine compounds.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)-5-(2-methoxyethyl)pyrimidin-4-ol has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems, particularly in nucleic acid research.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)-5-(2-methoxyethyl)pyrimidin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Modulate Receptors: It can interact with cellular receptors, altering signal transduction pathways.
DNA/RNA Interaction: The compound can intercalate into DNA or RNA, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dimethylamino)-5-(2-hydroxyethyl)pyrimidin-4-ol
- 2-(Dimethylamino)-5-(2-ethoxyethyl)pyrimidin-4-ol
- 2-(Dimethylamino)-5-(2-methylthioethyl)pyrimidin-4-ol
Uniqueness
2-(Dimethylamino)-5-(2-methoxyethyl)pyrimidin-4-ol is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl group enhances its solubility and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C9H15N3O2 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
2-(dimethylamino)-5-(2-methoxyethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H15N3O2/c1-12(2)9-10-6-7(4-5-14-3)8(13)11-9/h6H,4-5H2,1-3H3,(H,10,11,13) |
Clave InChI |
GTQNBUIKQIGGTJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC=C(C(=O)N1)CCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(3-Aminopyrrolidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11798628.png)
![2-((2-(Piperazin-1-yl)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B11798645.png)







![2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B11798690.png)


